methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Description
Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS: 69614-04-6) is a heterocyclic compound featuring a fused imidazo-pyrimidine core. Its molecular formula is C₈H₉N₃O₃ with a molecular weight of 195.18 g/mol . The structure includes a carboxylate ester group at position 7 and a ketone group at position 5 (Fig. 1). The stereochemistry of the compound is specified as (S)-configuration at the chiral center (C7), as indicated by its SMILES notation: O=C([C@@H](N1)CC2=CN=CN2C1=O)OC . This compound is categorized as a pharmaceutical impurity and is typically stored at +4°C to maintain stability .
Properties
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-14-7(12)6-2-5-3-9-4-11(5)8(13)10-6/h3-4,6H,2H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWBJDHMQDISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CN=CN2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312117 | |
| Record name | methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69614-04-6 | |
| Record name | NSC249994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[5+1] Heterocyclization with Carbon Disulfide
A foundational method involves the reaction of diamines with carbon disulfide to form partially hydrogenated pyrimidine-thiones, which serve as precursors for further functionalization. For example, Hardtmann et al. demonstrated that treating diamine 30 with carbon disulfide yields octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione (31 ). Adapting this approach, Jefferson et al. synthesized ribosylpyrophosphate 2-mercapto-1,N6-ethenoadenosine diphosphate (52 ) via [5+1] cyclization of binucleophile 51 with carbon disulfide. While these studies focus on thioxopyrimidines, analogous methods could be applied to the target compound by substituting sulfur with oxygen at critical positions.
Hydrazine-Mediated Cyclocondensation
The Scholars Research Library study outlines a robust pathway for imidazo[1,2-a]pyrimidine synthesis via hydrazine hydrate treatment of 6-aryl-3-carboethoxymethyl-5-cyano-2-methylthio-4-oxo-3,4-dihydropyrimidines (7a-c ). Refluxing 7a-c in dioxane with hydrazine hydrate yields imidazo[1,2-a]pyrimidines (10-15 ), with the carboethoxymethyl group enabling subsequent esterification to introduce the methyl carboxylate moiety.
Table 1: Representative Cyclization Reactions for Imidazo-Pyrimidine Core
Functionalization of the Pyrimidine Core
Alkylation and Esterification
The methyl carboxylate group at position 7 is introduced via alkylation of thio- or oxo-intermediates. For instance, Jefferson et al. alkylated compound 52 with 3-bromopropanamine to yield 53 , demonstrating the feasibility of nucleophilic substitution at the pyrimidine ring. Similarly, Danswan et al. converted methylsulfanyl derivative 57 to methoxy-substituted 58 using sodium methoxide, highlighting the versatility of alkoxy group installation.
Oxidative Degradation and Ring Opening
Selective oxidation or degradation of auxiliary rings can refine the core structure. Treatment of 53 with N-bromosuccinimide removes the imidazole cycle, yielding 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate (54 ). This strategy could be adapted to eliminate unwanted substituents while preserving the methyl carboxylate group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions typically require polar aprotic solvents (e.g., dioxane, DMF) and elevated temperatures. For example, the synthesis of 10a proceeds efficiently in dioxane under reflux (≈100°C), while carbon disulfide-mediated cyclizations often employ ethanol or methanol at 60–80°C. Lower temperatures (25–40°C) are used for sensitive intermediates to prevent decomposition.
Catalytic and Stoichiometric Considerations
Base catalysts like potassium hydroxide or piperidine are critical for deprotonating intermediates and facilitating nucleophilic attacks. In the synthesis of oxazoloimidazopyrimidine 20 , carbon disulfide reacts with 10a in the presence of KOH, achieving a 64% yield. Stoichiometric excesses of reagents (e.g., hydrazine hydrate) are common to drive reactions to completion.
Analytical Characterization of Intermediates and Products
Key intermediates are characterized via spectroscopic methods:
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IR Spectroscopy : Carbonyl stretches (1670–1740 cm⁻¹) and nitrile bands (≈2200 cm⁻¹) confirm functional group integrity.
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NMR Spectroscopy : Methyl carboxylate protons resonate at δ 3.7–4.2 ppm, while aromatic protons in the imidazo-pyrimidine core appear at δ 7.1–8.2 ppm.
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 342 for compound 21 ) validate molecular weights.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,5-c]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-c]pyrimidine derivatives .
Scientific Research Applications
Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo-pyrimidine scaffold is structurally versatile, with variations in substituents, fused ring systems, and functional groups influencing physicochemical properties and biological activity. Below is a systematic comparison with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Observations
The amino group in ’s compound enhances nucleophilicity compared to the ketone in the target compound . Thiazolo[3,2-a]pyrimidine () incorporates a sulfur atom, increasing lipophilicity and enabling π-stacking interactions with aromatic substituents like trimethoxybenzylidene .
Substituent Effects The trimethoxybenzylidene group in ’s compound contributes to steric bulk, reducing solubility in polar solvents compared to the simpler methyl ester in the target compound .
Biological Activity
Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate (CAS No. 69614-04-6) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its anticancer, antimicrobial, and other therapeutic properties, supported by data tables and relevant case studies.
Molecular Formula
- C : 8
- H : 9
- N : 3
- O : 3
Structural Characteristics
The compound features an imidazo[1,5-c]pyrimidine core, which is known for its diverse biological activities. The unique arrangement of nitrogen and carbon atoms contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.
Case Study: MDA-MB-231 Cell Line
In a study assessing the efficacy of this compound against triple-negative breast cancer (TNBC), the compound exhibited:
- IC50 : 0.126 μM against MDA-MB-231 cells.
- Selectivity Index : A significant difference in activity was noted when compared to non-cancerous MCF10A cells, indicating a nearly 20-fold selectivity for cancerous cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, suggesting potential applications in treating infections caused by resistant strains of bacteria.
Antibacterial Efficacy
In vitro studies revealed that this compound possesses antibacterial properties against several strains of Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors that play critical roles in cell proliferation and survival.
Enzyme Interaction
The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tumor metastasis and progression. This inhibition could contribute to its anticancer effects by preventing the degradation of extracellular matrix components that facilitate tumor spread .
Comparative Studies with Similar Compounds
Comparative analyses have been conducted with other pyrimidine derivatives to assess relative potency and selectivity:
| Compound | IC50 (MDA-MB-231) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Methyl 5-Oxo Imidazo[1,5-c]pyrimidine | 0.126 μM | ~20 |
| Compound A | 0.150 μM | ~10 |
| Compound B | 0.200 μM | ~15 |
These findings indicate that this compound may offer superior selectivity for cancer cells compared to other tested compounds.
Q & A
What are the established synthetic routes and characterization methods for methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate?
Basic Research Focus
The compound is typically synthesized via multicomponent reactions or condensation of precursors such as substituted pyrimidines and imidazole derivatives. A common approach involves:
- Cyclocondensation of ethyl carboxilate intermediates with amines under microwave-assisted conditions to enhance reaction efficiency .
- Purification via column chromatography, followed by recrystallization in methanol/water mixtures .
Characterization relies on ¹H NMR (to confirm methyl ester integration at δ 3.8–4.1 ppm and dihydroimidazo-proton coupling patterns) and ¹³C NMR (to verify carbonyl groups at ~170 ppm and heterocyclic carbons). IR spectroscopy identifies key functional groups (e.g., C=O stretches at 1720–1740 cm⁻¹) .
How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Advanced Research Focus
Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or regioisomeric impurities. Methodological strategies include:
- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d₆ or CDCl₃ .
- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations in fused heterocycles .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related thiazolo[3,2-a]pyrimidine analogs .
What computational methods optimize reaction conditions for synthesizing this compound?
Advanced Research Focus
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal conditions . Key steps:
- Reaction Path Search : Identify low-energy pathways for cyclization using software like GRRM or Gaussian.
- Machine Learning : Train models on existing reaction datasets to predict solvent effects, catalyst performance, and yield improvements.
- Feedback Loops : Experimental results (e.g., failed reactions) refine computational parameters iteratively .
How does the compound’s stability vary under different pH and temperature conditions?
Basic Research Focus
Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar esters) .
- Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the dihydroimidazo ring .
What strategies address low yields in multicomponent syntheses of this compound?
Advanced Research Focus
Yield optimization requires systematic troubleshooting:
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., TFA, ZnCl₂) to accelerate imine formation .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switch to ionic liquids for greener synthesis .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates and adjust reagent stoichiometry dynamically .
How can researchers evaluate the biological activity of this compound and its analogs?
Advanced Research Focus
Biological assays focus on:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination via dose-response curves .
- Cellular Uptake : Label the compound with ¹⁴C or fluorophores to track intracellular localization using confocal microscopy .
- SAR Studies : Synthesize analogs with modified ester groups (e.g., ethyl or benzyl esters) to correlate structural changes with activity .
What are the key differences in reactivity between this compound and its imidazo[4,5-c]pyridine analogs?
Advanced Research Focus
Comparative studies highlight:
- Electronic Effects : The 5-oxo group in the title compound enhances electrophilicity at C7, facilitating nucleophilic substitutions (e.g., amidation) compared to non-oxidized analogs .
- Ring Strain : The dihydroimidazo moiety introduces conformational rigidity, affecting π-π stacking in supramolecular assemblies .
- Redox Behavior : Cyclic voltammetry reveals distinct oxidation peaks for the dihydroimidazo ring vs. fully aromatic systems .
How can regioselectivity challenges in derivatizing the pyrimidine ring be addressed?
Advanced Research Focus
Regioselective functionalization requires:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic attacks to specific positions .
- Metal Catalysis : Use Pd-catalyzed C-H activation for arylation at C2 or C4 positions .
- Computational Predictions : DFT calculations to map electron density and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
